6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide
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Overview
Description
6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid methylamide group at the 4th position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 6th position
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Amidation and Esterification: The carboxylic acid methylamide group can participate in amidation or esterification reactions to form new compounds.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Palladium-catalyzed cross-coupling reactions using appropriate ligands and bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The bromine atom and the carboxylic acid methylamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target molecules .
Comparison with Similar Compounds
- 6-Bromo-1H-indole-4-carboxaldehyde
- 6-Bromoindole-3-acetonitrile
- 6-Bromo-2,3-dihydro-1H-indole hydrochloride
- Ethyl 6-bromoindole-2-carboxylate
Comparison: Compared to these similar compounds, 6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide is unique due to the presence of the methyl group at the 1st position and the carboxylic acid methylamide group at the 4th position. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
6-bromo-N,1-dimethylindole-4-carboxamide |
InChI |
InChI=1S/C11H11BrN2O/c1-13-11(15)9-5-7(12)6-10-8(9)3-4-14(10)2/h3-6H,1-2H3,(H,13,15) |
InChI Key |
KMPGCJCZTDDFBB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2C=CN(C2=CC(=C1)Br)C |
Origin of Product |
United States |
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